Lipophilicity Differentiation: XLogP3 Comparison Among Dimethylcyclohexyl Positional Isomers
The 3,5-dimethylcyclohexyl substitution pattern confers a distinct computed lipophilicity (XLogP3 = 2.9) relative to the 2,6-dimethyl isomer (XLogP3 = 2.7) and the non-methylated parent 4-(cyclohexylamino)pentan-1-ol (XLogP3 ≈ 2.1), based on PubChem-computed values [1][2]. This ~0.2 log unit difference versus the closest positional isomer translates to an approximately 60% greater predicted octanol-water partition coefficient, which may influence membrane permeability and tissue distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (CID 75356537) |
| Comparator Or Baseline | 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol: XLogP3 = 2.7; 4-(Cyclohexylamino)pentan-1-ol: XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 = +0.2 vs. 2,6-isomer; +0.8 vs. non-methylated analog |
| Conditions | PubChem XLogP3 3.0 computed descriptor; consistent in silico method across compounds |
Why This Matters
Higher computed lipophilicity suggests enhanced passive membrane permeability, which may confer superior cellular uptake in cell-based assays relative to the 2,6-isomer.
- [1] PubChem Compound Summary for CID 75356537, 4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol. View Source
- [2] PubChem Compound Summary for 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol (CAS 1559873-86-7). View Source
